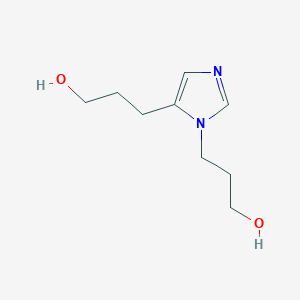
3,3'-(1H-Imidazole-1,5-diyl)di(propan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) is a chemical compound that features an imidazole ring substituted with two propanol groups. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) typically involves the reaction of imidazole with propanol derivatives under controlled conditions. Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific catalysts and reaction conditions, such as elevated temperatures and the presence of specific reagents.
Industrial Production Methods
Industrial production of imidazole derivatives, including 3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol), often involves large-scale chemical reactions in controlled environments. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.
Substitution: The imidazole ring can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvent systems to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the imidazole ring .
Scientific Research Applications
3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) include other imidazole derivatives such as:
- 1,3-Diazole
- 1,5-Dimethylimidazole
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness
What sets 3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) apart is its unique substitution pattern with two propanol groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
89882-47-3 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-[3-(3-hydroxypropyl)imidazol-4-yl]propan-1-ol |
InChI |
InChI=1S/C9H16N2O2/c12-5-1-3-9-7-10-8-11(9)4-2-6-13/h7-8,12-13H,1-6H2 |
InChI Key |
SFQLXAXHUNMGON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C=N1)CCCO)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
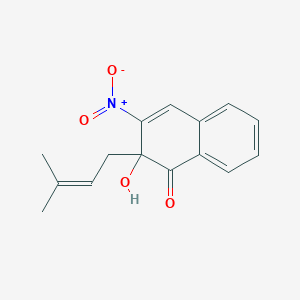
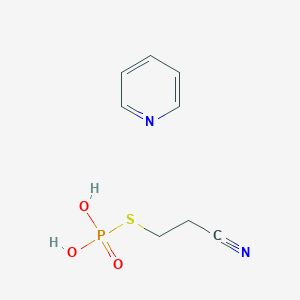
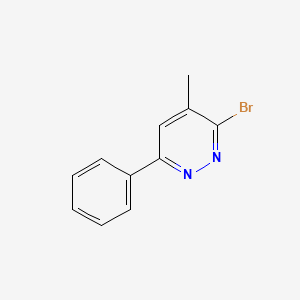
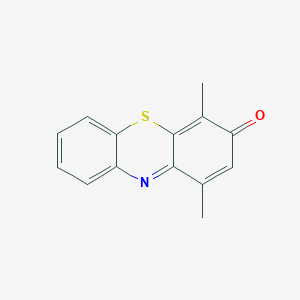
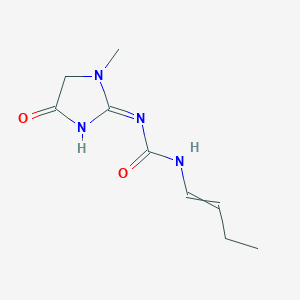
![3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate](/img/structure/B14375091.png)
![3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14375096.png)
![3-[(4-Methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14375097.png)
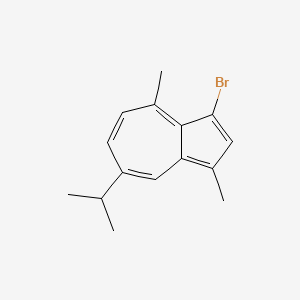
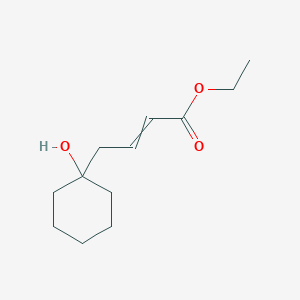
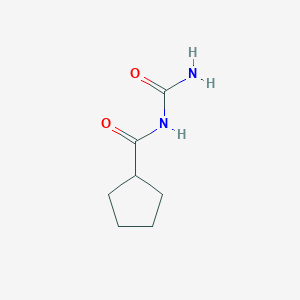
![1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14375118.png)
![5,5'-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B14375139.png)
